molecular formula C16H18F3N5O B2464265 6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097912-46-2

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2464265
CAS RN: 2097912-46-2
M. Wt: 353.349
InChI Key: YQTOKFHUIUZILE-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Research has focused on developing novel synthetic routes for derivatives of the compound, demonstrating diverse chemical reactivity and potential for generating a variety of structurally related molecules. One study detailed the synthesis of derivatives with pronounced plant growth stimulating effects (Pivazyan et al., 2019).
  • Crystal Structure Analysis : Investigations into the crystal structures of related compounds have been conducted to understand their molecular conformations and potential for forming specific interactions, which is crucial for drug design and materials science (Orozco et al., 2009).

Biological Activities and Applications

  • Antineoplastic Properties : Certain derivatives have been evaluated for their antineoplastic activities, with studies focusing on compounds like flumatinib, which shows promise in treating chronic myelogenous leukemia (Gong et al., 2010).
  • Antiproliferative Activity : Research into the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines has identified potential anticancer agents, indicating the therapeutic relevance of this chemical scaffold (Mallesha et al., 2012).

properties

IUPAC Name

6-methyl-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-2-3-14(25)24(22-11)10-12-5-8-23(9-6-12)15-20-7-4-13(21-15)16(17,18)19/h2-4,7,12H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTOKFHUIUZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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